molecular formula C5H7F2NO2 B2643053 4,4-Difluoropyrrolidine-2-carboxylic acid CAS No. 1073555-68-6

4,4-Difluoropyrrolidine-2-carboxylic acid

Cat. No.: B2643053
CAS No.: 1073555-68-6
M. Wt: 151.113
InChI Key: ZPBIYZHGBPBZCK-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by the presence of two fluorine atoms at the 4th position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidine-2-carboxylic acid involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific targets. This can lead to alterations in molecular pathways, potentially resulting in desired biological or chemical effects .

Comparison with Similar Compounds

  • 4-Fluoropyrrolidine-2-carboxylic acid
  • 4,4-Dichloropyrrolidine-2-carboxylic acid
  • 4,4-Dibromopyrrolidine-2-carboxylic acid

Comparison: Compared to its analogs, 4,4-Difluoropyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals.

Properties

IUPAC Name

4,4-difluoropyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBIYZHGBPBZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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